1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one
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Overview
Description
2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) is a nitrogen-containing heterocyclic compound. It is part of the pyrazinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The compound’s structure includes a pyrazinone ring with specific substitutions that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the pyrazinone ring. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as trifluoroacetic acid or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrazinone,5-chloro-6-(2,6-difluorophenyl)-1-(2-methylpropyl)-3-(1H-1,2,4-triazol-1-yl)
- 2(1H)-Pyrazinone,5-chloro-3-(diethylamino)-1-phenyl-
Uniqueness
Compared to similar compounds, 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) exhibits unique properties due to its specific substitutions.
Properties
CAS No. |
83520-31-4 |
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Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-hydroxy-5,5-dimethyl-1-oxido-2H-pyrazin-1-ium-3-one |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)4-7(10)3-5(9)8(6)11/h4,11H,3H2,1-2H3 |
InChI Key |
IKWXYQGWICFHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=[N+](CC(=O)N1O)[O-])C |
Origin of Product |
United States |
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